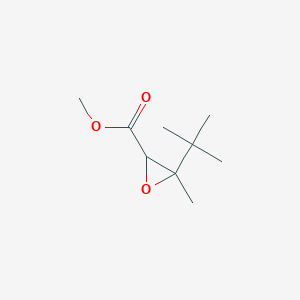

Methyl 3-tert-butyl-3-methyloxirane-2-carboxylate

説明

Methyl 3-tert-butyl-3-methyloxirane-2-carboxylate is an epoxide-containing ester characterized by a strained oxirane (epoxide) ring substituted with a tert-butyl and methyl group at the 3-position, and a methyl ester moiety at the 2-position. This compound is of interest in organic synthesis and materials science due to the reactivity of its epoxide ring and the steric effects imparted by the tert-butyl group.

特性

分子式 |

C9H16O3 |

|---|---|

分子量 |

172.22 g/mol |

IUPAC名 |

methyl 3-tert-butyl-3-methyloxirane-2-carboxylate |

InChI |

InChI=1S/C9H16O3/c1-8(2,3)9(4)6(12-9)7(10)11-5/h6H,1-5H3 |

InChIキー |

WQUQSCJBTKBXNK-UHFFFAOYSA-N |

正規SMILES |

CC1(C(O1)C(=O)OC)C(C)(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-tert-butyl-3-methyloxirane-2-carboxylate typically involves the reaction of tert-butyl methyl ketone with ethyl chloroformate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

化学反応の分析

Types of Reactions

Methyl 3-tert-butyl-3-methyloxirane-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols.

Reduction: Reduction reactions can open the oxirane ring to yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly employed.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted oxiranes, depending on the specific reagents and conditions used.

科学的研究の応用

Methyl 3-tert-butyl-3-methyloxirane-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Methyl 3-tert-butyl-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This reactivity is exploited in both chemical synthesis and biological studies .

類似化合物との比較

The following analysis compares Methyl 3-tert-butyl-3-methyloxirane-2-carboxylate with structurally related compounds based on substituent effects, reactivity, and physical properties.

Structural Analogues

a) tert-Butyl 3-(4-methylphenyl)oxirane-2-carboxylate

- Key Differences : Replaces the 3-methyl group with a 4-methylphenyl substituent.

- Steric hindrance from the tert-butyl group remains similar .

b) Ethyl 3-({3-methyl-1-[(3-methylbutyl)carbamoyl]butyl}carbamoyl)oxirane-2-carboxylate

- Key Differences : Features an ethyl ester (vs. methyl ester) and a branched carbamoyl side chain.

- Implications : The ethyl ester may increase lipophilicity, while the carbamoyl side chain introduces hydrogen-bonding capability, enhancing solubility in polar solvents. The epoxide ring’s reactivity is likely similar, but steric accessibility may differ due to the side chain .

c) Dodecanoic Acid Methyl Ester

- Key Differences : A simple methyl ester lacking the epoxide ring and bulky substituents.

- Implications : The absence of an epoxide ring eliminates ring-opening reactivity, making it less versatile in synthesis. However, its simpler structure improves thermal stability and reduces steric hindrance for reactions at the ester group .

Reactivity and Stability

- Epoxide Reactivity : The tert-butyl group in Methyl 3-tert-butyl-3-methyloxirane-2-carboxylate creates significant steric hindrance, likely slowing nucleophilic attacks on the epoxide ring compared to less hindered analogs (e.g., glycidyl esters).

- Ester Hydrolysis : Methyl esters generally hydrolyze faster than ethyl or bulkier esters under basic conditions , but the steric environment in this compound may impede hydrolysis.

Physical Properties (Theoretical Comparison)

生物活性

Methyl 3-tert-butyl-3-methyloxirane-2-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

Methyl 3-tert-butyl-3-methyloxirane-2-carboxylate, with the molecular formula , features a methyloxirane ring which is known for its reactivity in various chemical transformations. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions.

Antimicrobial Properties

Research has indicated that compounds containing oxirane rings exhibit varying degrees of antimicrobial activity. Methyl 3-tert-butyl-3-methyloxirane-2-carboxylate has shown promising results against several bacterial strains in preliminary studies. For instance, a study evaluating the efficacy of similar oxirane derivatives reported that modifications in the side chains significantly affected their antimicrobial potency .

Anti-inflammatory Effects

In vitro studies have suggested that methyl 3-tert-butyl-3-methyloxirane-2-carboxylate may possess anti-inflammatory properties. It was observed to inhibit the production of pro-inflammatory cytokines in macrophage cultures. This suggests a potential mechanism where the compound could modulate inflammatory pathways, possibly through the inhibition of NF-kB signaling .

Cytotoxicity and Cancer Research

The cytotoxic effects of methyl 3-tert-butyl-3-methyloxirane-2-carboxylate have been evaluated in various cancer cell lines. A notable study reported that this compound induced apoptosis in breast cancer cells, with IC50 values indicating effective concentration ranges for therapeutic applications. The mechanism appears to involve mitochondrial dysfunction and subsequent activation of caspase pathways .

Case Studies

- Antimicrobial Efficacy : A recent case study demonstrated that methyl 3-tert-butyl-3-methyloxirane-2-carboxylate exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, suggesting potential for development as an antibacterial agent .

- Anti-cancer Activity : In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with methyl 3-tert-butyl-3-methyloxirane-2-carboxylate resulted in a dose-dependent reduction in cell viability, with a notable increase in apoptotic markers after 48 hours of exposure .

The biological activity of methyl 3-tert-butyl-3-methyloxirane-2-carboxylate can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, leading to apoptosis.

- Inhibition of Key Enzymes : It has been suggested that this compound may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing Methyl 3-tert-butyl-3-methyloxirane-2-carboxylate, and how are key signals interpreted?

- Answer :

- ¹H NMR : The tert-butyl group appears as a singlet at δ 1.20–1.30 ppm, while the methyl ester resonates at δ 3.70–3.80 ppm. Epoxide protons exhibit complex splitting (δ 3.10–3.50 ppm) due to coupling and steric effects.

- ¹³C NMR : The ester carbonyl appears at δ 170–175 ppm; epoxide carbons are observed at δ 50–60 ppm.

- IR : Strong C=O stretch (~1740 cm⁻¹) and epoxide ring vibrations (~1250 cm⁻¹) confirm functional groups.

- For stereochemical confirmation, X-ray crystallography using SHELX software is essential to resolve ambiguities in spatial arrangement .

Q. What synthetic strategies are effective for introducing the tert-butyl group into this epoxide?

- Answer :

- Friedel-Crafts alkylation : Use tert-butyl halides with Lewis acids (e.g., AlCl₃) to alkylate precursors.

- Nucleophilic substitution : React tert-butyllithium with α,β-unsaturated esters under anhydrous conditions.

- Protection-deprotection : Employ tert-butyl esters as intermediates, followed by mild acid hydrolysis (e.g., TFA) to retain the epoxide.

- Monitor progress via ¹H NMR to ensure tert-butyl incorporation without epoxide degradation .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in the regioselectivity of nucleophilic ring-opening reactions?

- Answer :

- DFT calculations (B3LYP/6-31G*) model transition states to predict attack trajectories. The tert-butyl group’s steric bulk directs nucleophiles to the less hindered epoxide carbon.

- Solvent effects : Polarizable Continuum Models (PCM) simulate solvent interactions, explaining deviations between experimental and theoretical outcomes.

- Cross-validation with X-ray data (SHELX-refined structures) ensures computational models align with observed stereochemistry .

Q. What methodologies address discrepancies between optical rotation measurements and enantiomeric excess (ee) values?

- Answer :

- Purification : Use chiral HPLC or recrystallization to isolate enantiomers and eliminate impurities.

- Validation : Compare experimental ee (via chiral GC) with computational predictions (e.g., TDDFT for optical rotation).

- Solvent effects : Adjust polarimetry conditions (e.g., switch from chloroform to DMSO) to align observed and calculated rotations.

- X-ray crystallography (SHELX) confirms absolute configuration, resolving ambiguities .

Q. How does steric hindrance from the tert-butyl group influence [2+2] cycloaddition reactivity?

- Answer :

- Kinetic studies : Increased steric bulk reduces reaction rates at high substrate concentrations, favoring exo transition states.

- Hammett analysis : Correlate substituent effects with rate constants to quantify steric contributions.

- Crystallographic evidence : SHELX-refined X-ray structures of cycloadducts reveal distorted geometries due to tert-butyl repulsion .

Methodological Notes

- Structural Analysis : SHELX remains the gold standard for refining X-ray data, especially for resolving stereochemical ambiguities in small molecules .

- Synthesis Optimization : Anhydrous conditions and slow reagent addition are critical for tert-butyl group stability during alkylation .

- Data Reconciliation : Combine experimental (NMR, X-ray) and computational (DFT) approaches to resolve mechanistic contradictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。